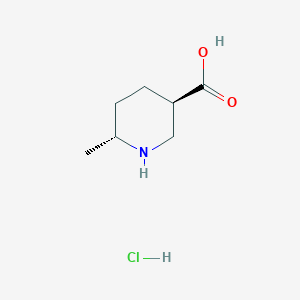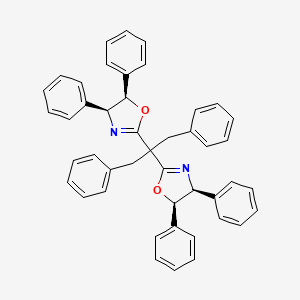
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic compound characterized by its unique cyclobutane core and two dihydrooxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: The cyclobutane core can be synthesized through [2+2] cycloaddition reactions of alkenes under UV light or using specific catalysts.
Attachment of Dihydrooxazole Rings: The dihydrooxazole rings are introduced through cyclization reactions involving isopropyl-substituted amino alcohols and appropriate carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the dihydrooxazole rings.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl groups or the oxazole rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
科学的研究の応用
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of (4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Properties: In materials science, the compound’s cyclobutane core and dihydrooxazole rings contribute to its stability, rigidity, and potential for forming cross-linked networks.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of isopropyl groups.
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
(4S,4’S)-2,2’-(Cyclobutane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is unique due to its specific isopropyl substitution, which can influence its chemical reactivity, biological activity, and material properties. This makes it a valuable compound for targeted applications where these properties are advantageous.
特性
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10(2)12-8-19-14(17-12)16(6-5-7-16)15-18-13(9-20-15)11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYWYOEQVPODQ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCC2)C3=NC(CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2(CCC2)C3=N[C@H](CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (4aS,8aS)-4-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B8137425.png)



![7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8137445.png)

![4,6-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8137451.png)

![(3AS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B8137464.png)



